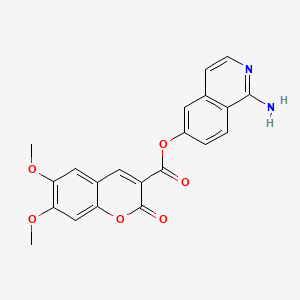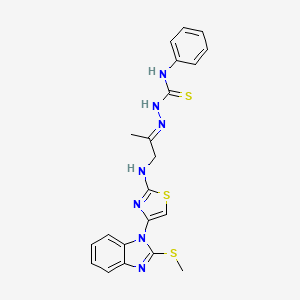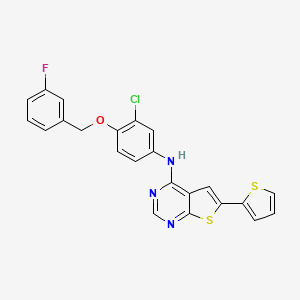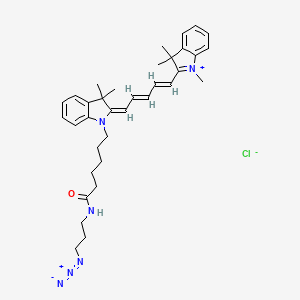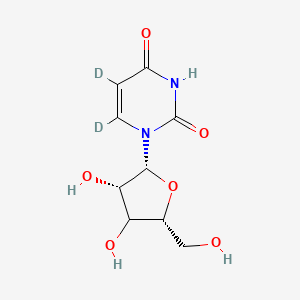
Uridine-d2-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine-d2-1, also known as 1-β-D-Ribofuranosyluracil-d2, is a deuterium-labeled form of uridine. Uridine is a pyrimidine nucleoside composed of uracil and ribose. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including RNA synthesis and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-d2-1 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
化学反应分析
Types of Reactions: Uridine-d2-1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various uracil and ribose derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Uridine-d2-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of uridine and its derivatives.
Biology: Studied for its role in RNA synthesis and metabolism. It is also used in research on RNA editing and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component of antiviral drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles
作用机制
Uridine-d2-1 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it pairs with adenosine during RNA synthesis. The deuterium atoms in this compound can influence the stability and conformation of RNA molecules, potentially affecting their function. Additionally, this compound can be phosphorylated to form uridine-5’-monophosphate, which is involved in nucleotide biosynthesis and cellular metabolism .
相似化合物的比较
Uridine: The non-deuterated form of Uridine-d2-1, widely studied for its role in RNA synthesis and metabolism.
Cytidine: Another pyrimidine nucleoside, similar in structure to uridine but with a cytosine base instead of uracil.
Thymidine: A nucleoside found in DNA, where it pairs with adenine.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and alter the metabolic pathways of the compound. This makes it valuable in research applications, particularly in studies involving mass spectrometry and the development of deuterated drugs .
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
5,6-dideuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D |
InChI 键 |
DRTQHJPVMGBUCF-USKXDOFDSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)[2H] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


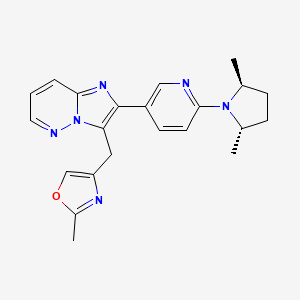

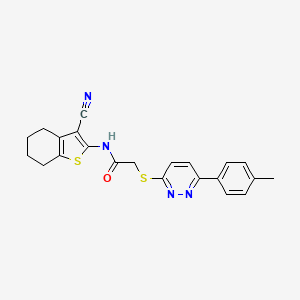
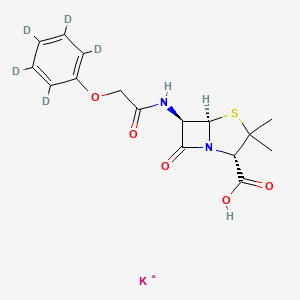
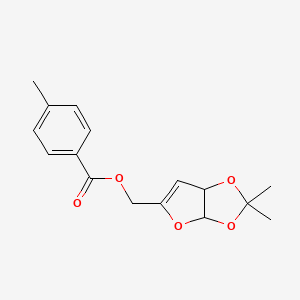
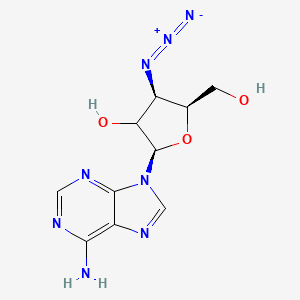
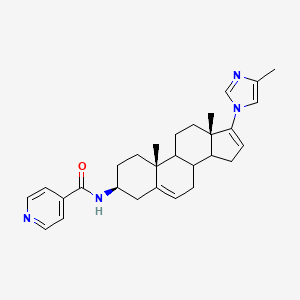
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
